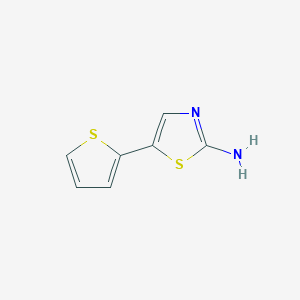

5-(Thiophen-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-thiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAMCXSKRBJHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 5 Thiophen 2 Yl Thiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of a molecule. For the analysis of 5-(Thiophen-2-yl)thiazol-2-amine, ¹H, ¹³C, and two-dimensional NMR techniques are employed to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-(Thiophen-2-yl)thiazol-2-amine, the chemical shifts (δ) of the protons are influenced by the electronic effects of the interconnected thiophene (B33073) and thiazole (B1198619) rings.

The aromatic protons on the thiophene and thiazole rings typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the ring currents. The specific chemical shifts are dictated by the position of the protons relative to the heteroatoms (sulfur and nitrogen). The amine (NH₂) protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The coupling constants (J) between adjacent protons provide valuable information about their connectivity. For instance, the protons on the thiophene ring will exhibit characteristic coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Thiophen-2-yl)thiazol-2-amine Data is based on typical values for substituted thiophene and thiazole rings and may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Thiazole) | 7.0 - 7.5 | Singlet (s) | N/A |

| H-3' (Thiophene) | 7.0 - 7.3 | Doublet of doublets (dd) | J = 3.5, 1.0 |

| H-4' (Thiophene) | 7.0 - 7.2 | Doublet of doublets (dd) | J = 5.0, 3.5 |

| H-5' (Thiophene) | 7.3 - 7.6 | Doublet of doublets (dd) | J = 5.0, 1.0 |

| NH₂ (Amine) | 5.0 - 7.5 | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 5-(Thiophen-2-yl)thiazol-2-amine are influenced by their hybridization and the electronegativity of adjacent atoms.

The carbon atoms in the aromatic thiophene and thiazole rings typically resonate in the range of δ 100-170 ppm. The carbon atom of the thiazole ring bonded to the nitrogen of the amino group (C-2) is expected to be significantly downfield (δ > 160 ppm) due to the strong deshielding effect. Carbons directly attached to the sulfur atoms will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Thiophen-2-yl)thiazol-2-amine Data is based on typical values for substituted thiophene and thiazole rings.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | 165 - 170 |

| C-4 (Thiazole) | 110 - 120 |

| C-5 (Thiazole) | 135 - 145 |

| C-2' (Thiophene) | 130 - 140 |

| C-3' (Thiophene) | 125 - 130 |

| C-4' (Thiophene) | 127 - 132 |

| C-5' (Thiophene) | 123 - 128 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and mapping the connectivity within the molecule. sdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. sdsu.edu For 5-(Thiophen-2-yl)thiazol-2-amine, this would show correlations between the coupled protons on the thiophene ring (H-3', H-4', and H-5'), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to assign the carbon signals based on the previously assigned proton signals. For example, the signal for the thiazole proton (H-4) would show a cross-peak with the signal for the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This is particularly useful for connecting the thiophene and thiazole rings by showing a correlation between the thiazole proton (H-4) and the thiophene carbons (C-2' and C-3'), and between the thiophene protons and the thiazole carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For 5-(Thiophen-2-yl)thiazol-2-amine (C₇H₆N₂S₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 3: HRMS Data for 5-(Thiophen-2-yl)thiazol-2-amine

| Parameter | Value |

| Molecular Formula | C₇H₆N₂S₂ |

| Calculated Exact Mass | 181.9972 |

| Expected [M+H]⁺ Ion | 182.9944 |

The observation of a molecular ion peak in the HRMS spectrum that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Identification

In mass spectrometry, molecules are ionized and then break apart into smaller fragments. The pattern of these fragments is unique to the molecular structure and can be used for identification. The fragmentation of 5-(Thiophen-2-yl)thiazol-2-amine would likely proceed through several characteristic pathways. arkat-usa.orgnih.gov

Common fragmentation patterns for related heterocyclic systems involve the cleavage of the rings and the loss of small, stable neutral molecules or radicals. miamioh.eduresearchgate.net

Key Fragmentation Pathways:

Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the thiophene and thiazole moieties.

Fragmentation of the thiazole ring: This could involve the loss of HCN or the entire amino group.

Fragmentation of the thiophene ring: This may involve the loss of a C₂H₂S fragment.

Table 4: Predicted Key Fragments in the Mass Spectrum of 5-(Thiophen-2-yl)thiazol-2-amine

| m/z | Possible Fragment Ion | Fragment Lost |

| 182 | [C₇H₆N₂S₂]⁺ (Molecular Ion) | N/A |

| 155 | [C₆H₅NS₂]⁺ | HCN |

| 111 | [C₄H₃S₂]⁺ | C₃H₃N₂ |

| 83 | [C₄H₃S]⁺ | C₃H₃N₂S |

The analysis of these fragmentation patterns, in conjunction with NMR and HRMS data, allows for the definitive structural confirmation of 5-(Thiophen-2-yl)thiazol-2-amine and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique fingerprint of a compound, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. In the case of 5-(thiophen-2-yl)thiazol-2-amine and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs, including the amino group, the thiazole and thiophene rings, and the various bonds that constitute these heterocyclic systems.

The analysis of IR spectra for related thiazole and thiophene derivatives provides insight into the expected vibrational frequencies for 5-(thiophen-2-yl)thiazol-2-amine. For instance, studies on 2-amino-4-methylthiazole (B167648) have provided detailed assignments of its vibrational bands. mdpi.com Similarly, research on various thiophene-fused thiazole derivatives has identified characteristic peaks for C=N, C-N, and C-S stretching vibrations. xisdxjxsu.asia

Key characteristic absorption bands for 5-(thiophen-2-yl)thiazol-2-amine derivatives are summarized in the table below. The N-H stretching vibrations of the primary amino group are typically observed as one or two bands in the region of 3500-3300 cm⁻¹. The C=N stretching vibration of the thiazole ring gives rise to a strong absorption band around 1630-1590 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene and thiazole rings are expected in the 3100-3000 cm⁻¹ region, while the C-S stretching vibrations of both rings appear at lower frequencies, typically in the 800-600 cm⁻¹ range.

For example, in a study of 2-(benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole, a related compound containing a thiophene ring, characteristic C=N and C-H stretching vibrations were observed at 1595 cm⁻¹ and in the range of 2916-3100 cm⁻¹, respectively. nih.gov Another study on (E)-2-(1-(thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide reported N-H and NH₂ absorptions in the range of 3407-3145 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference Compound Example | Observed Frequency (cm⁻¹) |

|---|---|---|---|---|

| Amino (N-H) | Stretching | 3500 - 3300 | (E)-2-(1-(Thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide | 3407, 3241, 3145 nih.gov |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Thiophene-fused arylbenzo nih.govnih.govthieno[2,3-d]thiazole | 2923 - 2956 xisdxjxsu.asia |

| Thiazole (C=N) | Stretching | 1630 - 1590 | Thiophene-fused arylbenzo nih.govnih.govthieno[2,3-d]thiazole | 1718 - 1748 xisdxjxsu.asia |

| Thiazole/Thiophene (C-S) | Stretching | 800 - 600 | Thiophene-fused arylbenzo nih.govnih.govthieno[2,3-d]thiazole | 724 - 752 xisdxjxsu.asia |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For compounds like 5-(thiophen-2-yl)thiazol-2-amine, which contain conjugated systems of double bonds and heteroatoms with lone pairs of electrons, the most common electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of 5-(thiophen-2-yl)thiazol-2-amine and its derivatives is expected to show characteristic absorption bands corresponding to these transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital, are generally less intense and appear at longer wavelengths.

In a study of thiophene-fused arylbenzo nih.govnih.govthieno[2,3-d]thiazole derivatives, the maximum absorption wavelengths (λmax) were observed in the range of 282-315 nm, which are attributable to the conjugated systems within these molecules. xisdxjxsu.asia Research on peripherally fused N-aryl-2-pyridonoporphyrins has also shown that extending the π-conjugation through the fusion of additional rings leads to a significant red-shift in the absorption spectra. acs.org

| Compound Class | Electronic Transition | Typical λmax Range (nm) | Reference |

|---|---|---|---|

| Thiophene-fused thiazole derivatives | π → π | 282 - 315 | xisdxjxsu.asia |

| Aromatic imines with thiazole rings | π → π and n → π* | Broad absorption up to 800 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretically calculated values for the proposed molecular formula, the purity and empirical formula of the synthesized compound can be confirmed. For derivatives of 5-(thiophen-2-yl)thiazol-2-amine, this method provides definitive evidence for the successful incorporation of all constituent elements in the correct ratios.

The procedure typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. Modern elemental analyzers are automated and provide rapid and accurate results.

For example, in the synthesis of 2-(benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole, the elemental analysis results were in close agreement with the calculated values, thus confirming the structure of the compound. nih.gov

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-(Benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | C₁₉H₁₃N₅O₂S₂ | C | 56.01 | 56.12 | nih.gov |

| H | 3.22 | 3.14 | |||

| N | 17.19 | 16.97 | |||

| 2-(Cyclopentylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | C₁₇H₁₅N₅O₂S₂ | C | 52.97 | 53.73 | nih.gov |

| H | 3.92 | 3.76 | |||

| N | 18.17 | 17.19 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions, isolating pure compounds from reaction mixtures, and assessing the purity of the final products. For the synthesis of 5-(thiophen-2-yl)thiazol-2-amine derivatives, thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. Different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. TLC is particularly useful for monitoring the disappearance of starting materials and the appearance of products during a reaction.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique. It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. The high resolution of HPLC allows for the separation of complex mixtures and the accurate determination of the purity of a compound. By comparing the retention time of the synthesized compound with that of a standard, its identity can be confirmed. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

For instance, in the analysis of rabeprazole (B1678785) sodium, a related heterocyclic compound, TLC on silica gel plates with a mobile phase of isopropyl alcohol and ammonia (B1221849) (80:2, v/v) was used for separation. nih.gov For HPLC analysis, a reversed-phase C18 column with a mobile phase of potassium dihydrogen phosphate, methanol, and acetonitrile (B52724) (5:3:2, v/v/v) was employed. nih.gov

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Isopropyl alcohol - 30% Ammonia (80:2, v/v) | Separation of drug from degradation products | nih.gov |

| HPLC | Reversed-phase C18 | 0.05 M KH₂PO₄ - Methanol - Acetonitrile (5:3:2, v/v/v) | Purity determination and separation | nih.gov |

Computational and Theoretical Investigations of 5 Thiophen 2 Yl Thiazol 2 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method for investigating the properties of molecular systems. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like thiophene-thiazole derivatives. DFT calculations are employed to determine optimized geometries, electronic structures, and various chemical reactivity descriptors. nih.govekb.eg For complex heterocyclic systems, methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(3df,3pd) are commonly used to achieve reliable results. mdpi.comtandfonline.com

Molecular Geometry Optimization

Table 1: Representative Calculated Bond Parameters for Thiophene-Containing Heterocycles Note: This table presents data from structurally similar compounds to illustrate typical geometric parameters.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound | Source |

|---|---|---|---|---|

| Bond Length | C-S (Thiophene) | 1.73 - 1.75 Å | Thiophene (B33073) Sulfonamide Derivative | mdpi.com |

| Bond Length | S=O (Sulfonamide) | 1.45 - 1.46 Å | Thiophene Sulfonamide Derivative | mdpi.com |

| Bond Angle | S-C-C (Thiophene) | 110.8° - 112.5° | Thiophene Sulfonamide Derivative | mdpi.com |

| Bond Angle | O=S=O (Sulfonamide) | 120.5° - 121.2° | Thiophene Sulfonamide Derivative | mdpi.com |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic and optical properties of a molecule. mgesjournals.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more reactive, softer, and more polarizable, as it requires less energy to be excited. nih.gov

For thiophene-thiazole derivatives, the HOMO is often distributed over the electron-rich thiophene and thiazole (B1198619) rings, while the LUMO's location can vary depending on the substituents. nih.govmdpi.com In a study on pyrazolyl–thiazole derivatives of thiophene, compounds with strong electron-withdrawing groups exhibited smaller energy gaps, correlating with higher reactivity. nih.gov Another study on new thiophene derivatives calculated a HOMO-LUMO energy gap of 3.852 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies and Gaps for Related Heterocyclic Systems Note: This table contains data from various thiophene derivatives to illustrate the concept.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Thiophene Derivative 5 | -4.994 | -1.142 | 3.852 | nih.gov |

| Pyrazolyl-thiazole-thiophene (weak EWG) | - | - | > 4.0 | nih.gov |

| Pyrazolyl-thiazole-thiophene (strong EWG) | - | - | < 4.0 | nih.gov |

| Hexahydropyrimidine Derivative | - | - | 4.6255 | nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. sid.irresearchgate.net This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). sid.ir A high E(2) value indicates a strong electronic interaction.

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) in Thiazole Derivatives Note: Data from analogous compounds are used for illustration.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Class | Source |

|---|---|---|---|---|

| π(C1–C2) Thiazole | π(C35–C50) Acceptor | 49.30 | Thiazole Azo Dye | mdpi.com |

| π(C35–C36) Donor | π(C1–C2) Thiazole | 22.83 | Thiazole Azo Dye | mdpi.com |

| LP (2) S15 | π*(C13-N18) | High | Thiazoline Derivative | sid.ir |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. researchgate.net They help identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net

For heterocyclic systems like 5-(Thiophen-2-yl)thiazol-2-amine, the MEP map would likely show negative potential localized around the nitrogen atom of the thiazole ring and the sulfur atom of the thiophene ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. The amino group would represent a region of positive potential, indicating its role as a hydrogen bond donor.

Prediction of Spectroscopic Parameters (Theoretical NMR and IR)

DFT calculations can accurately predict spectroscopic properties, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net These theoretical spectra are often compared with experimental data to confirm the structure of a synthesized compound. mgesjournals.comresearchgate.net

For 2-aminothiazole (B372263) derivatives, characteristic IR absorption bands include N-H stretching vibrations (around 3350 cm⁻¹), C=N stretching (around 1515 cm⁻¹), and C-S-C vibrations (around 1091 cm⁻¹). universalprint.org Theoretical calculations can reproduce these frequencies, though they are often systematically scaled to correct for anharmonicity and basis set limitations. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and have shown good correlation with experimental values for related structures. mgesjournals.comderpharmachemica.com For example, in a study of 2-[4-amino-2-(4-methylphenylamino)thiazol-5-oyl]benzothiazole, the calculated ¹H NMR shifts showed strong agreement with the experimental spectrum. mgesjournals.com

Table 4: Comparison of Experimental and Theoretical Spectroscopic Data for Aminothiazole Derivatives Note: This table is a representative example of how theoretical and experimental data are compared.

| Technique | Functional Group/Proton | Typical Experimental Value | Typical Theoretical Value | Source |

|---|---|---|---|---|

| FT-IR | N-H stretch | ~3353 cm⁻¹ | Calculated values are compared after scaling | universalprint.org |

| FT-IR | C=N stretch (thiazole) | ~1515 cm⁻¹ | Calculated values are compared after scaling | universalprint.org |

| ¹H NMR | -NH₂ protons | ~4.9 ppm | Good correlation with experimental data | universalprint.org |

| ¹H NMR | Thiazole ring proton | ~6.7 ppm | Good correlation with experimental data | universalprint.org |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of biologically active molecules. nih.govnih.gov

Derivatives of thiophene and thiazole are frequently investigated as potential therapeutic agents. nih.govnih.gov Docking studies on these scaffolds have been performed against various biological targets. For instance, novel thiazolyl-pyridine hybrids containing a thiophene moiety were docked into the epidermal growth factor receptor (EGFR) tyrosine kinase to rationalize their anticancer activity. nih.gov In another study, 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were docked into the active site of dihydrofolate reductase (DHFR) to support their potential as anticancer agents. nih.govresearchgate.net Similarly, 4-(furan-2-yl)thiazol-2-amine derivatives were evaluated as cyclooxygenase (COX-1 and COX-2) inhibitors using molecular docking. ekb.eg These studies typically analyze the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov

Protein-Ligand Interaction Analysis

Protein-ligand interaction analysis, primarily conducted through molecular docking simulations, is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's binding site. This analysis helps in understanding the structural basis of a ligand's biological activity.

Despite the recognized importance of the thiazole and thiophene scaffolds in medicinal chemistry, dedicated molecular docking studies detailing the specific interactions between 5-(Thiophen-2-yl)thiazol-2-amine and particular protein targets are not available in the reviewed literature. While studies on related thiazole derivatives exist, showing interactions with various enzymes and receptors, these findings cannot be directly extrapolated to the title compound. Future research would be required to identify potential protein targets and characterize the specific protein-ligand interactions for 5-(Thiophen-2-yl)thiazol-2-amine .

Binding Energy Calculations

Binding energy is a key metric derived from molecular docking and other computational methods that quantifies the strength of the interaction between a ligand and its protein target. It is typically expressed in kilocalories per mole (kcal/mol), with lower (more negative) values indicating a stronger and more stable interaction.

There are no published studies reporting the calculated binding energies for the interaction of 5-(Thiophen-2-yl)thiazol-2-amine with any specific protein. Such calculations are contingent on initial protein-ligand interaction studies, which have not been reported for this compound.

Prediction of Binding Modes and Key Interactions (Hydrogen Bonding, π-Stacking)

The binding mode describes the precise orientation and conformation of a ligand within a protein's active site. Key intermolecular interactions, such as hydrogen bonds and π-stacking, are crucial for stabilizing the ligand-protein complex. Hydrogen bonds form between donor and acceptor groups, while π-stacking involves non-covalent interactions between aromatic rings. The thiophene and thiazole rings in the compound's structure provide potential sites for such π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Similarly, the amine group is a potential hydrogen bond donor.

A detailed prediction of the binding modes and a map of the key interactions for 5-(Thiophen-2-yl)thiazol-2-amine are absent from the scientific literature. Analysis of related thiazole-containing molecules often highlights the importance of these interactions in defining their biological activity, but specific residue interactions for the title compound remain uninvestigated.

Advanced Computational Simulations

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. When applied to a protein-ligand complex, MD simulations can assess the stability of the binding mode predicted by docking, revealing how the ligand and protein adapt to each other and the influence of solvent molecules.

No MD simulation studies have been published for 5-(Thiophen-2-yl)thiazol-2-amine complexed with a protein target. Such research would be a critical next step after initial docking studies to validate the stability of predicted binding poses.

MM-PBSA/MM-GBSA for Binding Free Energy Estimation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are popular techniques for estimating the free energy of binding of a ligand to a protein from MD simulation trajectories. These methods offer a more rigorous calculation than the scoring functions used in docking but are less computationally expensive than alchemical free energy calculations.

As no MD simulations have been reported for 5-(Thiophen-2-yl)thiazol-2-amine , there are consequently no studies that have employed MM-PBSA or MM-GBSA to calculate its binding free energy with any protein target.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

There is no evidence in the reviewed literature of 5-(Thiophen-2-yl)thiazol-2-amine being included in the development or validation of any QSAR models. For such a study to be conducted, this compound would need to be part of a larger dataset of structurally related molecules with measured biological activity against a specific target.

3D-QSAR for Activity Prediction and Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational tool used to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. While specific 3D-QSAR studies exclusively focused on 5-(Thiophen-2-yl)thiazol-2-amine are not extensively documented in publicly available literature, the principles of this methodology are widely applied to analogous heterocyclic structures.

The general workflow for a 3D-QSAR study on a series of 5-(thiophen-2-yl)thiazol-2-amine derivatives would involve the following key steps:

Data Set Selection: A series of analogues with varying substituents on the thiophene or thiazole rings would be synthesized, and their biological activities against a specific target would be determined experimentally (e.g., IC₅₀ or EC₅₀ values).

Molecular Modeling and Alignment: The 3D structures of all compounds in the series are generated and optimized to their lowest energy conformation. A crucial step is the alignment or superposition of all molecules based on a common scaffold, in this case, the 5-(thiophen-2-yl)thiazol-2-amine core.

Generation of Molecular Fields: The aligned molecules are placed in a 3D grid, and interaction energies (steric and electrostatic fields) are calculated for each molecule at the grid points using a probe atom. These calculated energy values serve as the independent variables.

Statistical Analysis: Partial Least Squares (PLS) regression is typically employed to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

Model Validation: The predictive power of the generated QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques (using a test set of compounds not included in the model generation).

Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as contour maps. These maps highlight regions in the 3D space where modifications to the molecule are predicted to enhance or diminish biological activity. For instance, a green contour might indicate that bulky substituents are favored in that region, while a yellow contour might suggest that bulky groups are detrimental.

Although a specific data table for 5-(Thiophen-2-yl)thiazol-2-amine is not available, a hypothetical table representing the output of a 3D-QSAR study is presented below to illustrate the concept.

| Compound ID | Scaffold | R1-Substituent | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| 1 | 5-(Thiophen-2-yl)thiazol-2-amine | -H | 5.20 | 5.25 | -0.05 |

| 2 | 5-(Thiophen-2-yl)thiazol-2-amine | -CH₃ | 5.55 | 5.60 | -0.05 |

| 3 | 5-(Thiophen-2-yl)thiazol-2-amine | -Cl | 6.10 | 6.05 | 0.05 |

| 4 | 5-(Thiophen-2-yl)thiazol-2-amine | -OCH₃ | 5.85 | 5.88 | -0.03 |

| 5 | 5-(Thiophen-2-yl)thiazol-2-amine | -NO₂ | 4.90 | 4.85 | 0.05 |

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Based and Structure-Based Drug Design Approaches

Beyond 3D-QSAR, other computational strategies are instrumental in the rational design of drugs based on the 5-(thiophen-2-yl)thiazol-2-amine scaffold. These can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design:

This set of methods is employed when the three-dimensional structure of the biological target is unknown. The design of new molecules is guided by the information derived from a set of known active compounds.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule to bind to its target and elicit a biological response. For 5-(thiophen-2-yl)thiazol-2-amine, a pharmacophore model would likely highlight the hydrogen-bonding capability of the amine group, the aromatic nature of the thiophene and thiazole rings, and potential sites for hydrophobic interactions.

Similarity Searching: This approach involves screening large virtual databases of chemical compounds to identify molecules that are structurally similar to a known active compound, such as 5-(thiophen-2-yl)thiazol-2-amine. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Structure-Based Drug Design:

When the 3D structure of the biological target (e.g., an enzyme or a receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be utilized.

Molecular Docking: This is a key technique that predicts the preferred orientation of a ligand when bound to a target protein. A docking simulation of 5-(thiophen-2-yl)thiazol-2-amine into the active site of a relevant protein could reveal key binding interactions, such as hydrogen bonds between the amine group and amino acid residues, or pi-pi stacking interactions involving the thiophene and thiazole rings. The docking score provides an estimation of the binding affinity.

A hypothetical summary of molecular docking results is shown in the table below.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 5-(Thiophen-2-yl)thiazol-2-amine | Kinase X | -8.5 | Asp145, Lys72, Phe80 |

| Derivative A | Kinase X | -9.2 | Asp145, Lys72, Tyr130 |

| Derivative B | Kinase X | -7.8 | Asp145, Phe80 |

This table is for illustrative purposes only and does not represent actual experimental data.

De Novo Design: This computational approach involves building a novel ligand molecule piece by piece within the binding site of the target protein. This allows for the creation of entirely new chemical entities that are optimized for binding affinity and selectivity.

The application of these computational and theoretical methods is crucial for accelerating the drug discovery process. By providing insights into the structure-activity relationships and the molecular basis of interaction with biological targets, these approaches enable the rational design of novel and more effective therapeutic agents based on the 5-(thiophen-2-yl)thiazol-2-amine scaffold.

Structure Activity Relationship Sar Studies of 5 Thiophen 2 Yl Thiazol 2 Amine Derivatives

Impact of Substituent Variation on Biological Potency

Electronic Effects of Substituents

The electronic nature of substituents plays a pivotal role in determining the biological activity of thiazole (B1198619) derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the heterocyclic rings, influencing binding affinities and pharmacokinetic properties.

Research has shown that the type of biological activity can be dictated by the electronic properties of the substituents. For instance, in some series of thiazole derivatives, it has been observed that the presence of EDGs tends to enhance antibacterial activity, whereas EWGs are often associated with increased antifungal activity. ijper.org In a study of pyrazolyl–thiazole derivatives of thiophene (B33073), compounds bearing strong EWGs such as nitro (NO₂) and halogen groups (Cl, Br, F) displayed significant antimicrobial activity. nih.gov Specifically, derivatives with 4-nitro and 3-nitro substituents showed substantial efficacy against B. subtilis and B. megaterium. nih.gov

Similarly, for pyridazinone-thiazole hybrids, the presence of EWGs like chlorine, bromine, or fluorine on an attached phenyl ring resulted in higher anticonvulsant activity. mdpi.com In the context of tyrosinase inhibition by benzylidene-thiazolinone analogs, substituents capable of acting as hydrogen bond donors, such as methoxy (B1213986) (OMe) or fluorine (F), at specific positions on the phenyl ring were found to be preferable for potent inhibition. mdpi.com This suggests that the electronic ability of a substituent to engage in specific interactions like hydrogen bonding is a critical determinant of potency.

Table 1: Influence of Electronic Nature of Substituents on Antimicrobial Activity of Thiophene-Pyrazolyl-Thiazole Derivatives

| Compound ID | Substituent (R) on Phenyl Ring | Electronic Effect | Noteworthy Antimicrobial Activity |

|---|---|---|---|

| 7a | 4-OCH₃ | Electron-Donating | Moderate Activity |

| 7b | 4-NO₂ | Strong Electron-Withdrawing | Substantial activity against B. subtilis and B. megaterium nih.gov |

| 7c | 3-NO₂ | Strong Electron-Withdrawing | Substantial activity against B. subtilis and B. megaterium nih.gov |

| 7d | 4-F | Electron-Withdrawing | Significant Activity |

| 7e | 4-Cl | Electron-Withdrawing | Significant Activity |

| 7f | 4-Br | Electron-Withdrawing | Significant Activity |

Steric Properties and Their Influence

The size and spatial arrangement of substituents introduce steric effects that can profoundly impact a molecule's ability to fit into a binding site. Bulky groups can either enhance activity by promoting favorable interactions or decrease it through steric hindrance.

In a series of N-(thiazol-2-yl)amides investigated as retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors, the steric bulk of the substituent at the 5-position of the thiazole ring was found to be a critical factor. The potency against RORγt was observed to increase with the size of the substituent. The order of potency was H < Me < Et < i-Pr < CH₂Ph < OPh, indicating that larger groups in this position were more favorable for activity. researchgate.net This trend suggests that a larger pocket exists in the binding site of the receptor, which can accommodate bulkier substituents, leading to enhanced binding affinity.

Table 2: Effect of Steric Bulk at the 5-Position of the Thiazole Ring on RORγt Inhibitory Potency

| Compound ID | Substituent at 5-Position | Relative Steric Bulk | RORγt Potency (IC₅₀, nM) |

|---|---|---|---|

| 7a | -H | Smallest | >10000 |

| 7b | -CH₃ | ↓ | >10000 |

| 7c | -CH₂CH₃ | ↓ | 7800 |

| 7d | -CH(CH₃)₂ | ↓ | 3800 |

| 7e | -OCH₂C₆H₅ | Largest | 1500 |

Positional Isomerism Effects on Activity

The specific position of a substituent on the aromatic or heterocyclic rings can lead to significant differences in biological activity among isomers. This is due to variations in how the isomers interact with the target receptor, as well as differences in their electronic and metabolic profiles.

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro group at the ortho, meta, or para position influences the solid-state arrangement and electronic properties of the compounds. The ortho-nitro substituent, due to intrinsic steric hindrance, leads to a distorted geometry compared to the meta and para isomers. These structural differences, dictated by the substituent's position, can directly translate to altered biological activities by changing how the molecule presents itself to its biological target.

Heterocyclic Ring Bioisosteric Replacement Studies

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. This involves substituting one atom or group with another that has similar physical or chemical properties. In the context of 5-(thiophen-2-yl)thiazol-2-amine, modifications to both the thiazole and thiophene rings have been explored.

Thiazole Ring Modifications

The thiazole ring is a versatile scaffold that can be modified or replaced with other five-membered heterocyclic rings to fine-tune biological activity. Common bioisosteres for the thiazole ring include thiadiazoles, oxazoles, and pyrazoles.

A notable example is the development of adenosine A₃ receptor antagonists, where 2-aminothiazole (B372263) derivatives were compared with their 5-amino nih.govnih.govresearchgate.netthiadiazole and 3-amino nih.govnih.govnih.govthiadiazole counterparts. The study revealed that N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide showed an 8-fold increase in binding affinity for the A₃ receptor compared to the corresponding thiazole derivative, N-(4-Phenyl-thiazol-2-yl)-acetamide. nih.gov This demonstrates that a subtle change in the arrangement of heteroatoms within the ring can lead to a significant enhancement in potency.

Further modifications include fusing the thiazole ring with a benzene (B151609) ring to form a benzothiazole system. This extension of the aromatic system can lead to altered binding interactions and has been explored in the development of novel therapeutic agents. semanticscholar.org

Table 3: Comparison of Thiazole and Thiadiazole Bioisosteres as Adenosine A₃ Receptor Antagonists

| Compound ID | Core Heterocycle | Structure | A₃ Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| 11 | Thiazole | N-(4-Phenyl-thiazol-2-yl)-acetamide | 18.9 |

| 37 | 1,2,4-Thiadiazole | N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | 2.3 nih.gov |

Thiophene Ring Isosteres and Analogues

The thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov However, it can also be replaced by other heterocyclic systems or even by a different core scaffold to explore new chemical space and improve drug-like properties.

A compelling SAR study was conducted on a series of RORγt inhibitors, directly comparing N-(5-(arylcarbonyl)thiazol-2-yl)amides with their N-(5-(arylcarbonyl)thiophen-2-yl)amide analogues. nih.gov In this case, the 2-aminothiazole core was replaced by a 2-aminothiophene. The results showed that both scaffolds could produce potent inhibitors. For instance, the thiazole derivative 8h and the thiophene derivative 9g both exhibited high binding affinity and potent inhibition of Th17 cell differentiation. nih.gov However, subtle differences in potency were observed depending on the other substituents, highlighting the nuanced effects of this bioisosteric switch. The thiophene amide 9g (IC₅₀ = 25 nM) was slightly more potent than its direct thiazole analogue 8g (IC₅₀ = 34 nM), while for another pair, the thiazole amide 8h (IC₅₀ = 17 nM) was more potent than the thiophene amide 9h (IC₅₀ = 40 nM). nih.gov This indicates that the choice between a thiazole and thiophene core as the optimal scaffold is context-dependent and influenced by the surrounding chemical architecture.

Table 4: Bioisosteric Replacement of Thiazole with Thiophene in RORγt Inhibitors

| Compound ID | Core Scaffold | R¹ Substituent | R² Substituent | RORγt FRET Assay (IC₅₀, nM) |

|---|---|---|---|---|

| 8g | 2-Aminothiazole | 3-cyanophenyl | cyclopropyl | 34 nih.gov |

| 9g | 2-Aminothiophene | 3-cyanophenyl | cyclopropyl | 25 nih.gov |

| 8h | 2-Aminothiazole | 3-cyanophenyl | ethyl | 17 nih.gov |

| 9h | 2-Aminothiophene | 3-cyanophenyl | ethyl | 40 nih.gov |

Scaffold Hopping and Scaffold Optimization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core or scaffold of a known active lead compound while retaining its biological activity. This approach is instrumental in identifying new intellectual property, improving physicochemical properties, and overcoming limitations of the original scaffold. A key technique within scaffold hopping is bioisosteric replacement, where atoms or functional groups are exchanged for others with similar physical or chemical properties.

In the context of 5-(thiophen-2-yl)thiazol-2-amine derivatives, scaffold hopping can involve modifications to both the thiophene and the thiazole rings. The thiophene ring, for instance, can be considered a bioisostere of a benzene ring. nih.gov Studies on related compounds have demonstrated that replacing a benzene ring with a thiophene ring can be well-tolerated by biological targets and may even lead to increased affinity for the target receptor. nih.gov This strategy has been applied to develop synthetic analogs of natural alkaloids, where a thiophene ring substitutes a benzene ring, resulting in compounds with enhanced cytotoxic selectivity against cancer cell lines. mdpi.com

Furthermore, the thiazole ring itself can be part of a scaffold hopping strategy. For example, the thiazolidine moiety has been used as a bioisosteric replacement for urea (B33335)/thiourea (B124793) groups in the design of acetylcholinesterase inhibitors. acs.org In other instances, 1,2,4-oxadiazoles have been investigated as bioisosteres for the thiazole ring.

Optimization of the 5-(thiophen-2-yl)thiazol-2-amine scaffold often focuses on introducing or modifying substituents on either the thiophene or the thiazole ring to enhance biological activity. The 2-aminothiazole core is a versatile and privileged scaffold in medicinal chemistry, known to be a crucial pharmacophore for a range of biological targets. mdpi.comacs.org Modifications to this core are a common strategy for optimizing lead compounds.

Below is a table illustrating potential scaffold hopping and bioisosteric replacement strategies for the 5-(thiophen-2-yl)thiazol-2-amine core.

| Original Scaffold/Group | Bioisosteric Replacement/Scaffold Hop | Potential Outcome |

| Thiophene Ring | Phenyl Ring | Altered aromatic interactions and metabolic stability. |

| Thiophene Ring | Furan (B31954) Ring | Modification of electronic properties and hydrogen bonding capacity. |

| Thiophene Ring | Pyridine (B92270) Ring | Introduction of a hydrogen bond acceptor, altering solubility and binding. |

| Thiazole Ring | 1,2,4-Oxadiazole Ring | Can serve as a bioisostere, potentially improving metabolic stability. researchgate.net |

| Thiazole Ring | Imidazole Ring | Changes in basicity and hydrogen bonding patterns. |

| 2-Amino Group | Substituted Amine/Amide | Modulation of hydrogen bonding and introduction of new interaction points. |

These strategies allow for the exploration of new chemical space around the original 5-(thiophen-2-yl)thiazol-2-amine scaffold, potentially leading to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is a crucial step in understanding the interaction between a ligand and its biological target. It involves identifying the essential structural features of a molecule that are responsible for its biological activity. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For derivatives of 5-(thiophen-2-yl)thiazol-2-amine, pharmacophore-based approaches have been successfully employed to identify potent inhibitors for various targets. In a study focused on identifying inhibitors for the Abl tyrosine kinase, a pharmacophore-based database screening led to the discovery of active N-(thiazol-2-yl)-2-thiophene carboxamide derivatives. nih.gov This approach used a ligand-based design and docking calculations to predict the binding mode and interaction patterns of these compounds with the Abl catalytic site. nih.gov The affinity of these newly identified compounds was rationalized based on their interactions with the enzyme, highlighting the predictive power of the pharmacophore model. nih.gov

The key pharmacophoric features of the 2-aminothiazole scaffold have been explored in the context of various kinase inhibitors. mdpi.comnih.gov The thiazole ring itself often acts as a central scaffold or spacer group, positioning other functional groups for optimal interaction with the target protein. nih.gov The 2-amino group is frequently a key hydrogen bond donor, interacting with backbone carbonyls or specific amino acid residues in the active site. The thiophene ring contributes to the hydrophobic and aromatic interactions, which are crucial for anchoring the ligand in the binding pocket.

A general pharmacophore model for a 5-(thiophen-2-yl)thiazol-2-amine derivative interacting with a kinase, for example, could include the features outlined in the table below.

| Pharmacophoric Feature | Description | Potential Interaction |

| Hydrogen Bond Donor | The amine group at the 2-position of the thiazole ring. | Forms a hydrogen bond with a backbone carbonyl or an acidic residue (e.g., Asp, Glu) in the hinge region of a kinase. |

| Aromatic Ring 1 | The thiazole ring. | Can engage in π-stacking or other aromatic interactions with residues like Phe or Tyr. |

| Aromatic Ring 2 | The thiophene ring. | Provides a hydrophobic surface for interaction with nonpolar residues in the binding pocket. |

| Hydrogen Bond Acceptor | The nitrogen atom within the thiazole ring. | Can accept a hydrogen bond from a donor residue on the protein. |

The development of such pharmacophore models is essential for virtual screening campaigns to identify new hits from large compound libraries and for guiding the rational design and optimization of more potent and selective inhibitors based on the 5-(thiophen-2-yl)thiazol-2-amine scaffold.

Biological Activity Profiles of 5 Thiophen 2 Yl Thiazol 2 Amine Derivatives in Vitro and in Silico

In vitro Enzyme Inhibition Studies

The unique structural features of 5-(Thiophen-2-yl)thiazol-2-amine derivatives have made them attractive candidates for targeting a range of enzymes implicated in various diseases.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and exists in two main isoforms, COX-1 and COX-2. elsevierpure.com While COX-1 is constitutively expressed in many tissues, COX-2 is inducible and often upregulated at sites of inflammation and in cancerous tissues. elsevierpure.com The selective inhibition of COX-2 is a therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. elsevierpure.com

Research into thiophene (B33073) derivatives has shown their potential as COX inhibitors. For instance, a series of N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. One notable compound from this series demonstrated significant COX-2 selectivity. nih.gov Specifically, compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide) exhibited an IC50 value of 5.45 μM for COX-2 with a selectivity index of 8.37 when compared to celecoxib (B62257) (COX-2 selectivity index of 15.44). nih.gov

Furthermore, hybrid molecules incorporating thiazole (B1198619) and pyrazole (B372694) rings have been identified as potent and selective COX-2 inhibitors. nih.gov This suggests that the thiazole moiety, a key component of the subject compound, can play a crucial role in the design of selective COX-2 inhibitors. The combination of a thiazolidinone core with a pyridine (B92270) ring has also been explored, with certain derivatives showing promise as COX-2 inhibitors. utrgv.edu

Table 1: In vitro COX-2 Inhibitory Activity of a Thiophene Derivative

| Compound | Description | COX-2 IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|---|

| 5b | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5.45 | 8.37 |

| Celecoxib | Reference Drug | - | 15.44 |

Data sourced from a study on new 2,3,4-trisubstituted thiophene derivatives. nih.gov

Lipoxygenase (5-LOX) Inhibition Assays

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma. nih.govnih.gov

Studies on thiophene derivatives have demonstrated their potential to inhibit 5-LOX. The same compound that showed COX-2 selectivity, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b ), also displayed noteworthy 5-LOX inhibitory activity with an IC50 value of 4.33 μM. nih.gov This dual inhibition of both COX-2 and 5-LOX pathways is a desirable characteristic for anti-inflammatory agents.

Table 2: In vitro 5-LOX Inhibitory Activity of a Thiophene Derivative

| Compound | Description | 5-LOX IC50 (µM) |

|---|---|---|

| 5b | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 4.33 |

| NDGA | Reference Drug | 2.46 |

Data sourced from a study on new 2,3,4-trisubstituted thiophene derivatives. nih.gov

Phosphodiesterase Type 5 (PDE5) Regulation

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. nih.govnih.gov Inhibitors of PDE5, such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension. nih.gov The therapeutic potential of PDE5 inhibitors extends to other conditions, including cancer and neurological disorders. nih.gov While direct studies on 5-(Thiophen-2-yl)thiazol-2-amine derivatives as PDE5 inhibitors are not extensively documented in the provided context, the general field of heterocyclic chemistry has explored various scaffolds for PDE5 inhibition.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). tandfonline.com Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy in the management of Parkinson's disease. nih.gov

Several studies have highlighted the potential of thiazole and thiophene-containing compounds as MAO-B inhibitors. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their ability to inhibit both human MAO-A and MAO-B isoforms. nih.govsemanticscholar.org The findings indicated that the hydrazothiazole nucleus with a meta-substituted nitro-phenyl group is a significant feature for achieving selective and reversible inhibition of MAO-B. nih.govsemanticscholar.org

Table 3: MAO-B Inhibitory Activity of Thiazolylhydrazone Derivatives

| Compound | Description | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| Compound 3 | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazine | > 100 | 0.07 | < 0.007 |

| Compound 6 | 1-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | 0.038 | > 100 | > 2631 |

Data from a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. nih.govacs.org Thiazole-based derivatives have emerged as a promising class of AChE inhibitors.

In a study focusing on 2-(4-arylthiazol-2-ylamino)-5-(arylidene)-4,5-dihydrothiazole-4-one derivatives, the nature of the substituents was found to significantly influence AChE inhibitory activity. nih.gov While 4-methoxy- and 3,4-dimethoxybenzylidene substituents were optimal for activity, the presence of a thiophen-2-yl group resulted in moderate activity. nih.gov Another study on 5-nitrothiophene-thiazole derivatives showed AChE inhibition in the range of 33.66–47.96% at a concentration of 80 µg/mL. cumhuriyet.edu.tr

Table 4: In vitro Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives

| Compound | Description | AChE IC50 (nM) |

|---|---|---|

| Compound 10 | 2-[4-(4-Methoxyphenyl)thiazol-2-ylamino]-5-(4-methoxybenzylidene)-4,5-dihydrothiazole-4-one | 103.24 |

| Compound 16 | 2-[4-(4-Chlorophenyl)thiazol-2-ylamino]-5-(4-methoxybenzylidene)-4,5-dihydrothiazole-4-one | 108.94 |

| Donepezil | Reference Drug | - |

Data from a study on thiazole-based derivatives as potential AChE inhibitors. nih.govacs.org

In vitro Antiproliferative and Anticancer Activity Assessment

The 2-aminothiazole (B372263) scaffold is a key structural component in several clinically approved anticancer drugs, such as dasatinib. nih.gov This has spurred significant research into the synthesis and evaluation of novel 2-aminothiazole derivatives for their antiproliferative properties against various human cancer cell lines.

A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were evaluated against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 27 from this series demonstrated potent antiproliferative activity, particularly against HeLa cells, with an IC50 value of 1.6 ± 0.8 µM. nih.gov

In another study, the replacement of an acetamide (B32628) group with an alkylurea moiety in a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives led to compounds with in vitro antiproliferative activity against HCT116 (colon cancer), MCF-7, U87 MG (glioblastoma), and A549 cell lines. nih.gov

Table 5: In vitro Antiproliferative Activity of a Thiazole Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 27 | HeLa | 1.6 ± 0.8 |

| A549 | Potent | |

| MCF-7 | - |

Data from a study on new N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides. nih.gov

Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., HepG-2, A-549)

The cytotoxic potential of 5-(thiophen-2-yl)thiazol-2-amine derivatives has been evaluated against various human cancer cell lines, with a particular focus on hepatocellular carcinoma (HepG-2) and lung cancer (A-549).

Research into a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, which are structurally related to the core compound, has demonstrated notable cytotoxic effects. nih.govnih.gov These compounds were assessed for their ability to inhibit the proliferation of HepG-2 and A-549 cells using the MTT assay. nih.gov One particular derivative, compound 20b , showed promising activity against both cell lines, with IC50 values of 8.03±0.5 µM for HepG-2 and 4.37±0.7 µM for A-549. nih.govnih.gov In general, the tested thiadiazoles exhibited greater inhibitory activity against the A-549 cell line compared to the HepG-2 cell line. nih.gov Structure-activity relationship (SAR) studies indicated that derivatives with electron-donating groups, such as a methoxy (B1213986) group on the aryl moiety, had more promising antitumor activity than those with electron-withdrawing groups like a chlorine atom. nih.gov

Further studies on other thiophene-thiazole hybrids have also confirmed their anticancer potential. For instance, a series of thiazolyl pyridines linked to a thiophene moiety displayed excellent anticancer activities against the A549 lung cancer cell line, with some derivatives showing IC50 values as low as 0.302 µM. tandfonline.com Similarly, novel chalcone (B49325) derivatives incorporating a 3-(thiophen-2-yl)pyrazolyl moiety were evaluated against HepG2 and A549 cell lines, with one compound showing an IC50 of 26.6 µg/ml against HepG2 and 27.7 µg/ml against A549. nih.gov The hybridization of the thiazole ring with other heterocyclic systems, such as pyridine or pyrazole, is a common strategy to enhance cytotoxic effects. tandfonline.comnih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 20b (a 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative) | HepG-2 | 8.03 ± 0.5 | nih.govnih.gov |

| Compound 20b (a 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative) | A-549 | 4.37 ± 0.7 | nih.govnih.gov |

| Thiazolyl pyridine derivative 8e | A-549 | 0.302 | tandfonline.com |

| Thiazole derivative 2 | HepG-2 | 1.2 | nih.gov |

| Chalcone-thienopyrimidine 3b | HepG-2 | More potent than 5-FU | nih.gov |

| Chalcone-thienopyrimidine 3g | HepG-2 | More potent than 5-FU | nih.gov |

Inhibition of Cell Division Protein Kinase 2 (CDK2)

The 2-aminothiazole scaffold is a well-established template for the development of cyclin-dependent kinase 2 (CDK2) inhibitors. nih.govijaem.net CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. acs.org High-throughput screening has identified 2-aminothiazole derivatives as potent inhibitors of CDK2. nih.govresearchgate.neteurjchem.com

The mechanism of inhibition typically involves the formation of key hydrogen bonds within the ATP-binding site of the CDK2 enzyme. X-ray crystallography studies of 2-amino-5-thioalkyl-substituted thiazoles bound to CDK2 reveal a pair of reciprocal hydrogen bonds between the inhibitor and the hinge region of the kinase (Leu83). nih.gov Specifically, the 2-amino group of the thiazole donates a hydrogen bond to the carbonyl oxygen of Leu83, while the N3 nitrogen of the thiazole ring accepts a hydrogen bond from the backbone NH of the same residue. nih.gov

Structure-based drug design has been instrumental in optimizing the potency of these inhibitors. For example, starting from an initial hit, N-(5-Bromo-1,3-thiazol-2-yl)butanamide (IC50=808 nM), researchers rapidly developed a highly potent and selective CDK2 inhibitor, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide, with an IC50 of 20 nM. ijaem.net The optimization of substituents at the C5 position of the thiazole ring and on the 2-amino group has led to the discovery of numerous analogues with IC50 values in the low nanomolar range. researchgate.neteurjchem.com These inhibitors often demonstrate broad-spectrum antiproliferative activity across various tumor cell lines and can induce apoptosis. researchgate.neteurjchem.com

| Compound Type | Target | IC50 | Key Interactions | Reference |

|---|---|---|---|---|

| 2-Acetamido-thiazolylthio acetic ester analogues | CDK2/cyclin E | 1-10 nM range | Hydrogen bonds with Leu83 in the hinge region | nih.govresearchgate.neteurjchem.com |

| N-(5-Bromo-1,3-thiazol-2-yl)butanamide | CDK2 | 808 nM | Binds to ATP pocket | ijaem.net |

| 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide | CDK2 | 20 nM | Optimized interactions in ATP binding site | ijaem.net |

Topoisomerase-II Inhibition

Topoisomerase II (Topo II) is another critical enzyme in cancer cell proliferation, responsible for managing DNA topology during replication and transcription. Thiazole and thiophene-containing compounds have been investigated as inhibitors of this enzyme. Topo II inhibitors are generally classified into two groups: Topo II poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to toxic double-strand breaks, and catalytic inhibitors, which prevent the enzyme's normal function without causing DNA cleavage.

Studies on thiophene derivatives have shown that they can act as inhibitors of the alpha isoform of Topoisomerase II. For example, certain 3,5-disubstituted thiophene-2-carboxylate (B1233283) derivatives demonstrated significant inhibition of Topoisomerase II alpha activity at concentrations starting from 50 µM. Similarly, research on 2,5-disubstituted-1,3,4-thiadiazoles, which can be considered structural analogues, identified compounds that act as Topo II poisons, while others function as catalytic inhibitors. A newly synthesized pyrano[2,3-d]thiazole derivative was also found to target the DNA-Topo II complex, with molecular docking studies suggesting a strong binding affinity. This intercalative binding mode is consistent with its observed in vitro cytotoxicity.

Ras Oncogene Activity Modulation

The Ras family of small GTPases are key regulators of cellular signal transduction pathways controlling proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. For Ras proteins to function, they must undergo post-translational modification, including farnesylation, which is catalyzed by the enzyme Farnesyltransferase (FTase).

The 2-aminothiazole scaffold has been identified as a promising alternative to other heterocycles, like pyridine and imidazole, in the design of FTase inhibitors. These inhibitors act as mimetics of the C-terminal CAAX tetrapeptide of the Ras protein. By replacing the cysteine residue with a 2-amino-4-thiazolyl moiety, researchers have designed compounds that exhibit significant FTase inhibition both in vitro and in cellular assays. This inhibition of FTase prevents the proper localization and function of Ras proteins, thereby modulating their oncogenic activity and reducing cancer cell growth.

PI3K and mTORC1 Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a particularly attractive strategy to overcome feedback loops and resistance mechanisms.

A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized and identified as novel dual PI3Kα/mTOR inhibitors. One of the most promising compounds from this series, 13g , displayed excellent antitumor activity against A549, MCF-7, and Hela cell lines. Enzymatic assays confirmed its dual inhibitory function, with a significant, approximately 10-fold improvement in mTOR inhibition compared to the known PI3K inhibitor pictilisib (B1683980) (GDC-0941). Another study on thiophenyl-triazine derivatives identified compound Y-2 as a potent PI3K/mTOR dual inhibitor with IC50 values of 171.4 nM for PI3K and 10.2 nM for mTOR. The inhibitory effect of Y-2 on mTOR was 52 times greater than that of GDC-0941. Molecular docking studies of other thiazole derivatives have provided insights into the key interactions necessary for dual PI3Kα/mTOR inhibition.

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 13g (a 2-(thiophen-2-yl)-1,3,5-triazine derivative) | PI3Kα | 525 nM (for parent compound GDC-0941) | |

| mTOR | 48 nM | ||

| Compound Y-2 (a thiophenyl-triazine derivative) | PI3K | 171.4 nM | |

| mTOR | 10.2 nM | ||

| Compound 3b (a thiazole derivative) | PI3Kα | Similar to alpelisib | |

| Compound 3b (a thiazole derivative) | mTOR | Weaker than dactolisib |

In vitro Antimicrobial Activity Evaluation

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

Derivatives based on the 5-(thiophen-2-yl)thiazol-2-amine structure have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies on various heteroaryl and aryl thiazole derivatives have shown moderate to good antibacterial activity. researchgate.net For instance, a series of such compounds exhibited MIC values ranging from 0.17 to >3.75 mg/mL. researchgate.net Pyrazoline derivatives incorporating a 5-(thiophen-2-yl) moiety also showed promising antibacterial activity when tested against strains like Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus. Some of these compounds were found to be more effective than the standard antibiotics gentamicin (B1671437) and tetracycline.

The 2-aminothiazole core itself is a known pharmacophore for antibacterial agents. nih.gov A large series of 2-aminothiazole analogs showed good activity against Mycobacterium tuberculosis, with some achieving sub-micromolar MICs. nih.gov One representative compound from this series was found to be rapidly bactericidal against replicating M. tuberculosis. nih.gov Other research on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones reported MICs in the range of 26.3–378.5 μM against a panel of eight bacterial strains. eurjchem.com

| Compound Series | Bacterial Strain(s) | MIC Range | Reference |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivatives | Panel of six bacteria | 0.17 to >3.75 mg/mL | researchgate.net |

| 5-(Thiophen-2-yl)-phenyl pyrazoline derivatives | Gram-positive & Gram-negative bacteria | Showed promising activity | |

| 2-Aminothiazole analogs | Mycobacterium tuberculosis | Sub-micromolar activity | nih.gov |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Panel of eight bacteria | 26.3–378.5 µM | eurjchem.com |

| Fluorinated/Chlorinated 2-amino-1,3,4-thiadiazoles | S. aureus, B. subtilis | 20–28 µg/mL | nih.gov |

| Fluorinated/Chlorinated 2-amino-1,3,4-thiadiazoles | E. coli | 24–40 µg/mL | nih.gov |

Antifungal Activity against Specific Fungal Strains

Derivatives of 2-aminothiazole have shown promising antifungal activity. Specifically, 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their efficacy against various strains of Candida albicans. In one study, a series of thirty trisubstituted 2-amino-4,5-diarylthiazole derivatives were created and their anti-Candida albicans activity was assessed. One of the derivatives, after a demethylation process, exhibited anti-Candida albicans activity comparable to the standard antifungal drug, fluconazole, with a Minimum Inhibitory Concentration (MIC80) of 9 μM. nih.gov

The antifungal activities of these compounds are typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guidelines. nih.gov This method involves preparing stock solutions of the test compounds, usually in dimethyl sulfoxide (B87167) (DMSO), and then diluting them to various concentrations in a growth medium like RPMI 1640. nih.gov The growth of the fungal strains is then observed to determine the minimum concentration of the compound that inhibits 80% of the fungal growth (MIC80). nih.gov

Some studies have also investigated the antifungal potential of thiaza-4-ones against pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans, revealing that certain derivatives exhibit low MIC values and cause damage to the fungal cell surface. biorxiv.org The exploration of thiazole derivatives as antifungal agents is driven by the increasing resistance to currently available drugs and the need for new therapeutic options. biorxiv.org

Interactive Data Table: Antifungal Activity of 2-Amino-4,5-diarylthiazole Derivative

| Compound | Fungal Strain | MIC80 (μM) | Reference Drug | Reference Drug MIC80 (μM) |

| 5a8 | Candida albicans | 9 | Fluconazole | Not specified in the provided text |

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new antitubercular agents. thieme-connect.denih.gov Thiazole and thiophene-containing compounds have been identified as promising scaffolds in this endeavor. thieme-connect.de

Derivatives of 5-(thiophen-2-yl)thiazol-2-amine have been investigated for their potential to inhibit the growth of Mtb. For instance, a series of 2-iminothiazolidin-4-ones, which incorporate a thiazole moiety, have demonstrated significant antitubercular activity against the Mtb H37Rv strain. nih.gov In one study, compounds with an unsubstituted thiazole moiety were generally found to be more active than their dimethylthiazole counterparts. nih.gov The most active compound in this series, featuring a 3,4-dimethylphenyl substituent, exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. nih.gov

Furthermore, the introduction of a 5-nitro group into the thiazole ring of certain thiazolidin-4-one derivatives significantly enhanced their antitubercular activity, with MIC90 values ranging from <0.24 to 2 µM. nih.gov Some of these compounds displayed activity comparable or superior to the first-line tuberculosis drugs isoniazid (B1672263), pyrazinamide (B1679903), and ethambutol. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of key Mtb enzymes like type II NADH dehydrogenase (NDH-2). nih.gov

Interactive Data Table: Antitubercular Activity of Thiazole Derivatives

| Compound Series | Mtb Strain | MIC Range (µg/mL) | Key Findings |

| Pyrrole-thiazolidin-4-one hybrids (unsubstituted thiazole) | H37Rv | Starting from 0.5 | Generally more active than dimethylthiazole derivatives. |

| 5-Arylidenethiazolidin-4-ones with 5-nitrothiazole | Not specified | <0.24 to 2 (µM) | Introduction of 5-nitro group significantly improved activity. |

| 2,3,5-Trisubstituted 2-iminothiazolidin-4-ones | H37Rv | 1.6 to 6.25 | Comparable activity to isoniazid and superior to pyrazinamide and ethambutol. |

In vitro Antioxidant Activity Quantification

Several studies have focused on quantifying the in vitro antioxidant activity of phenolic thiazole derivatives. These compounds are evaluated for their ability to scavenge free radicals and chelate metal ions, which are key processes in mitigating oxidative stress. nih.govresearchgate.net Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the development of potent antioxidants a significant therapeutic goal. researchgate.net

Common assays used to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant potential (FRAP) assay. nih.govresearchgate.net The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.govanjs.edu.iq The ABTS assay is based on the decolorization of the ABTS radical cation. nih.gov The FRAP assay determines the reducing power of a compound by its ability to reduce a ferric-tripyridyltriazine complex to its ferrous form. researchgate.net

In one study, a series of phenolic thiazoles were synthesized and evaluated, with several compounds demonstrating remarkable antioxidant and antiradical properties. nih.gov Some derivatives also exhibited good copper chelation activity. nih.gov The antioxidant potential of these compounds is often compared to standard antioxidants like ascorbic acid. nih.govanjs.edu.iq For example, certain coumarin-modified phenyl-1,3,4-thiadiazol-2-amine derivatives showed high antioxidant efficiency, with some compounds exhibiting up to 92% inhibition in the DPPH assay, comparable to the 90.5% inhibition by ascorbic acid. anjs.edu.iq

Interactive Data Table: In Vitro Antioxidant Activity of Thiazole Derivatives

| Compound/Derivative | Assay | Activity | Standard |